molecular formula C14H13N5O4 B3857768 4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine

4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine

Cat. No.: B3857768
M. Wt: 315.28 g/mol
InChI Key: WJFAXXAGJKPALS-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

The synthesis of 4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine involves several steps:

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine undergoes various chemical reactions:

Common reagents used in these reactions include reducing agents like sodium borohydride, nucleophiles like amines, and acids or bases for hydrolysis.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine can be compared with other pyrimidine derivatives:

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c1-8-3-9(2)17-14(16-8)18-15-6-10-4-12-13(23-7-22-12)5-11(10)19(20)21/h3-6H,7H2,1-2H3,(H,16,17,18)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFAXXAGJKPALS-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809671
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine
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4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine
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4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine
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4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine
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4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine
Reactant of Route 6
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4,6-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidin-2-amine

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